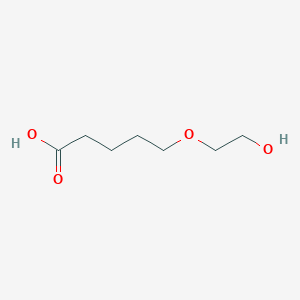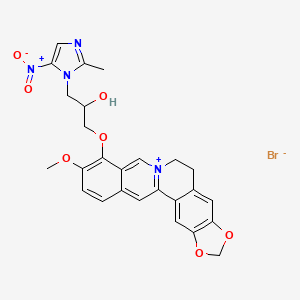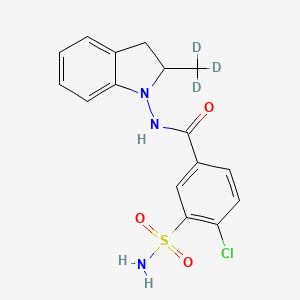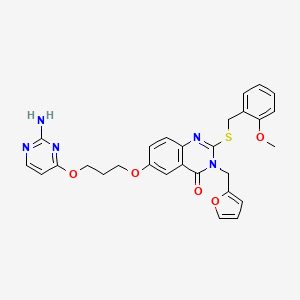![molecular formula C36H38N4O8 B12428762 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is a complex organic compound belonging to the class of porphyrins. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as in the formation of heme and chlorophyll. This particular compound is a derivative of coproporphyrinogen III, which is an intermediate in the biosynthesis of heme and chlorophyll.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of uroporphyrinogen III.
Decarboxylation: Uroporphyrinogen III undergoes decarboxylation to form coproporphyrinogen III. This reaction is catalyzed by the enzyme uroporphyrinogen III decarboxylase.
Oxidation: Coproporphyrinogen III is then oxidized to form the desired compound. This step involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce coproporphyrinogen III.
Catalysis: Industrial catalysts are employed to enhance the efficiency of the decarboxylation and oxidation reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.
化学反应分析
Types of Reactions
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different porphyrin derivatives.
Reduction: It can be reduced to form porphyrinogens, which are precursors to other biologically important molecules.
Substitution: The carboxyethyl groups can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines.
Major Products
Oxidation: Formation of various porphyrin derivatives.
Reduction: Formation of porphyrinogens.
Substitution: Formation of esters and amides.
科学研究应用
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heme and chlorophyll analogs.
Biology: Studied for its role in the biosynthesis of heme and chlorophyll.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of dyes and pigments.
作用机制
The mechanism of action of 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid involves its role as an intermediate in the biosynthesis of heme and chlorophyll. The compound undergoes enzymatic transformations to form heme, which is essential for oxygen transport in blood, and chlorophyll, which is crucial for photosynthesis in plants. The molecular targets include enzymes such as uroporphyrinogen III decarboxylase and coproporphyrinogen III oxidase.
相似化合物的比较
Similar Compounds
Coproporphyrinogen I: Another porphyrinogen with a different arrangement of side chains.
Protoporphyrinogen IX: A downstream product in the heme biosynthesis pathway.
Uroporphyrinogen III: The precursor to coproporphyrinogen III.
Uniqueness
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is unique due to its specific arrangement of carboxyethyl and methyl groups, which play a critical role in its function as an intermediate in the biosynthesis of heme and chlorophyll. This specific structure allows it to undergo precise enzymatic transformations that are essential for the production of these vital biomolecules.
属性
分子式 |
C36H38N4O8 |
|---|---|
分子量 |
654.7 g/mol |
IUPAC 名称 |
3-[8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI 键 |
JWFCYWSMNRLXLX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)CCC(=O)O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


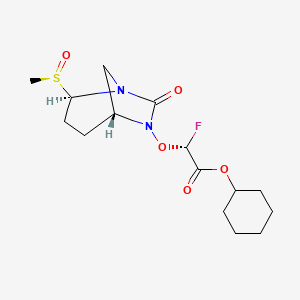

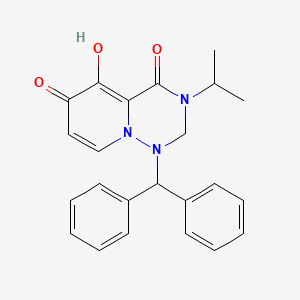

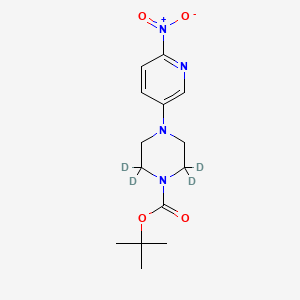
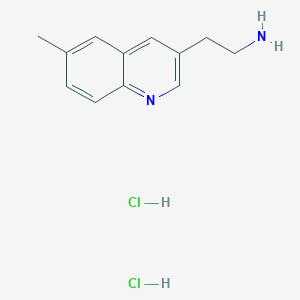
![Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12428701.png)
![2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B12428710.png)
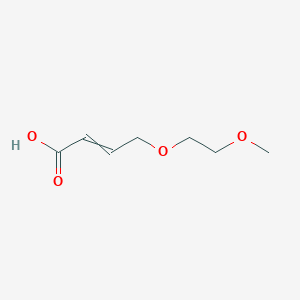
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
